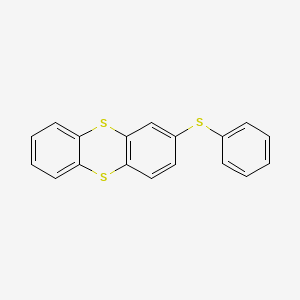
2-(Phenylsulfanyl)thianthrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Phenylsulfanyl)thianthrene is a sulfur-containing heterocyclic compound It is a derivative of thianthrene, which consists of a dibenzo-fused 1,4-dithiine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Phenylsulfanyl)thianthrene can be achieved through several methods. One common approach involves the use of S-diimidated 1,2-arenedithiols as benzene-1,2-dithiol dication synthons. These synthons are reacted with unfunctionalized aromatic substrates in the presence of a catalytic amount of trifluoromethanesulfonic acid (TfOH), resulting in the formation of π-extended thianthrene derivatives .
Industrial Production Methods: Industrial production methods for this compound are not well-documented. the general principles of organic synthesis, such as the use of scalable reaction conditions and efficient purification techniques, would apply to its large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Phenylsulfanyl)thianthrene undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can be oxidized to form sulfoxides and sulfones .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used to oxidize this compound to its corresponding sulfoxide or sulfone.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) can be employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions include 2-phenylsulfanylphenol, o-hydroxyphenyl phenylsulfone, and other oxidized derivatives .
Applications De Recherche Scientifique
2-(Phenylsulfanyl)thianthrene has several applications in scientific research:
Biology: The compound’s ability to undergo oxidation and reduction makes it a useful tool in studying redox processes in biological systems.
Mécanisme D'action
The mechanism by which 2-(Phenylsulfanyl)thianthrene exerts its effects involves its redox behavior. The compound can reversibly transform between its neutral and radical cation states, which is facilitated by the electron-richness and heavy atom effect of sulfur atoms . This redox capability is utilized in various chemical reactions and supramolecular assemblies.
Comparaison Avec Des Composés Similaires
Thianthrene: The parent compound, which shares the dibenzo-fused 1,4-dithiine ring structure.
Dibenzothiophene: Another sulfur-containing heterocyclic compound with similar desulfurization pathways.
Benzothiophene: A simpler sulfur-containing heterocycle with comparable chemical properties.
Uniqueness: 2-(Phenylsulfanyl)thianthrene is unique due to its phenylsulfanyl substituent, which enhances its electron-donating properties and redox behavior. This makes it particularly valuable in the development of advanced materials and in studying complex chemical reactions.
Propriétés
Numéro CAS |
104109-30-0 |
|---|---|
Formule moléculaire |
C18H12S3 |
Poids moléculaire |
324.5 g/mol |
Nom IUPAC |
2-phenylsulfanylthianthrene |
InChI |
InChI=1S/C18H12S3/c1-2-6-13(7-3-1)19-14-10-11-17-18(12-14)21-16-9-5-4-8-15(16)20-17/h1-12H |
Clé InChI |
LZOLHEUQPPQVQB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)SC2=CC3=C(C=C2)SC4=CC=CC=C4S3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




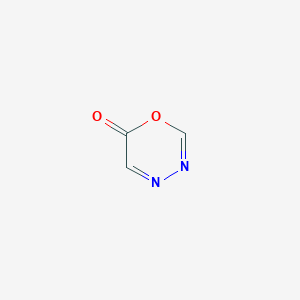
![3-(3,4-dimethoxyphenyl)-N-[2-(2-hydroxyphenyl)ethyl]propanamide](/img/structure/B14338912.png)

![3-[(3-tert-Butyl-4-hydroxyphenyl)methylidene]pyrrolidin-2-one](/img/structure/B14338938.png)
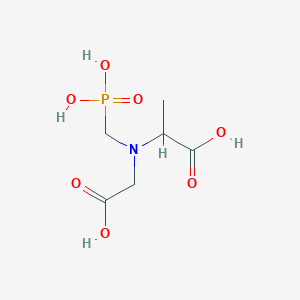
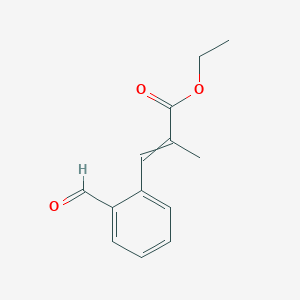

![2-Chloro-N-[(4-chlorocyclopent-2-en-1-yl)oxy]ethanimidoyl chloride](/img/structure/B14338949.png)
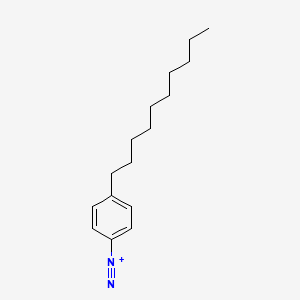

![3-Pyridinecarboxamide, 5-methyl-2-[3-(trifluoromethyl)phenoxy]-](/img/structure/B14338987.png)
![Benzenesulfonamide, N-[[(2-methoxyphenyl)amino]carbonyl]-](/img/structure/B14338995.png)
